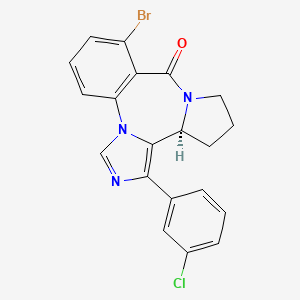
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring structure It is characterized by the presence of five methyl groups and a nitro group attached to the pyridine ring, along with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide typically involves the nitration of a pentamethylpyridine precursor followed by quaternization with an iodide source. The general steps are as follows:
Nitration: Pentamethylpyridine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Quaternization: The nitrated product is then reacted with an alkylating agent, such as methyl iodide, under suitable conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide.
Oxidation: Products include carboxylic acids or other oxidized forms of the methyl groups.
Scientific Research Applications
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The quaternary ammonium structure allows it to interact with cell membranes and other negatively charged biomolecules, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6-Pentamethylpyridine: Lacks the nitro group and iodide counterion.
1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide: Contains an amino group instead of a nitro group.
1,2,3,4,6-Pentamethyl-5-nitropyridine: Does not have the quaternary ammonium structure.
Uniqueness
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is unique due to its combination of a nitro group and a quaternary ammonium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
102975-32-6 |
|---|---|
Molecular Formula |
C10H15IN2O2 |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
1,2,3,4,6-pentamethyl-5-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C10H15N2O2.HI/c1-6-7(2)10(12(13)14)9(4)11(5)8(6)3;/h1-5H3;1H/q+1;/p-1 |
InChI Key |
JMSJNPFYPJHMMM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C([N+](=C1C)C)C)[N+](=O)[O-])C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


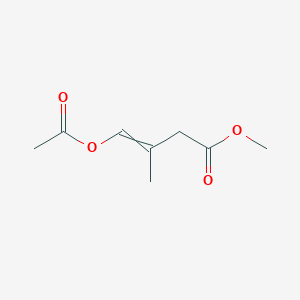
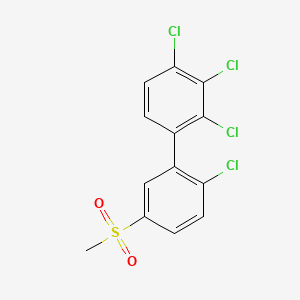
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)

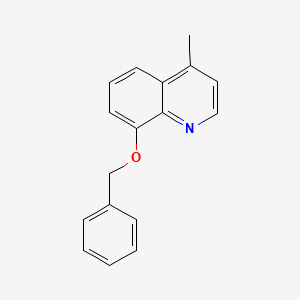
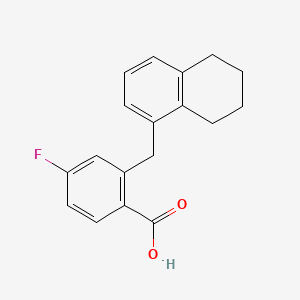
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)
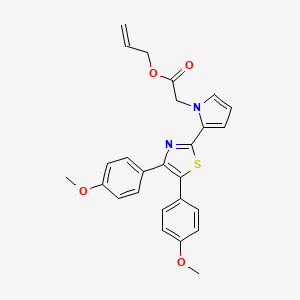
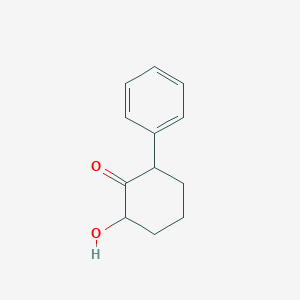

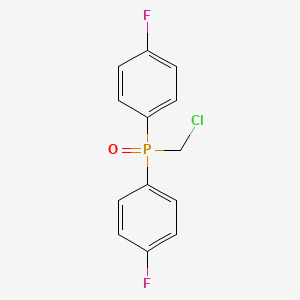
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
